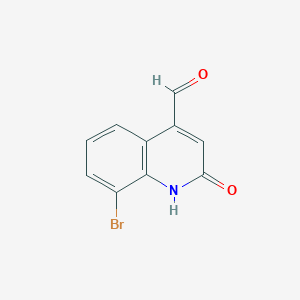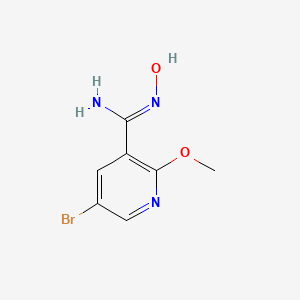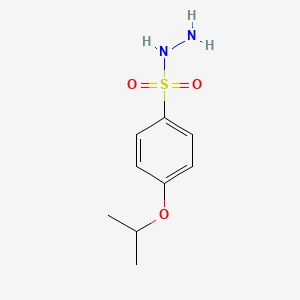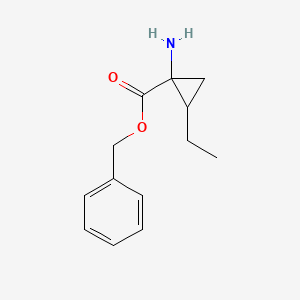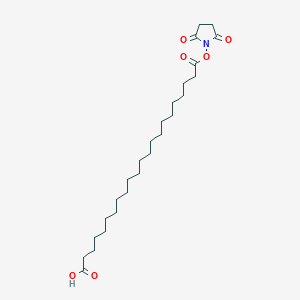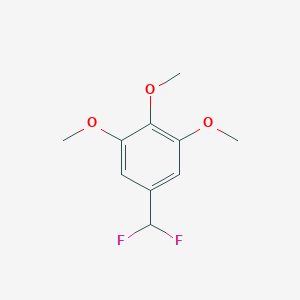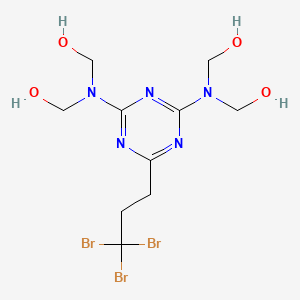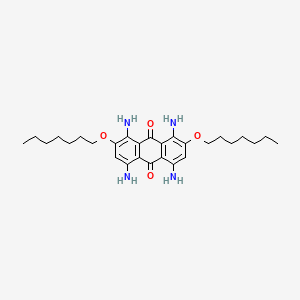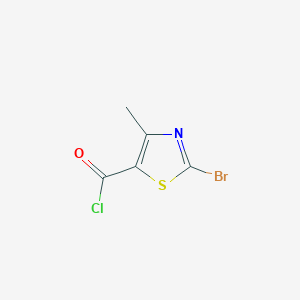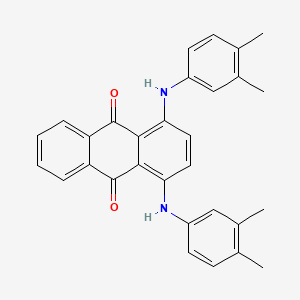
1,4-Bis(3,4-dimethylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its two 3,4-dimethylphenylamino groups attached to the anthracene-9,10-dione core, which imparts unique photophysical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with 3,4-dimethylaniline. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the condensation reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for purification and quality control ensures that the compound meets industrial standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives with varying degrees of substitution .
Scientific Research Applications
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its anticancer effects . The molecular targets include topoisomerases and kinases, which are essential for cell division and survival .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione: Similar in structure but with different substituents on the phenyl rings.
9,10-Bis(phenylethynyl)anthracene: Another anthracene derivative with different functional groups.
Mitoxantrone: A related compound used in cancer therapy.
Uniqueness
1,4-Bis((3,4-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to intercalate into DNA and inhibit key enzymes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
74440-69-0 |
|---|---|
Molecular Formula |
C30H26N2O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-11-21(15-19(17)3)31-25-13-14-26(32-22-12-10-18(2)20(4)16-22)28-27(25)29(33)23-7-5-6-8-24(23)30(28)34/h5-16,31-32H,1-4H3 |
InChI Key |
YNSGSMRSDNYRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)C)C)C(=O)C5=CC=CC=C5C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


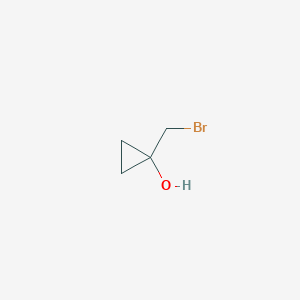
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
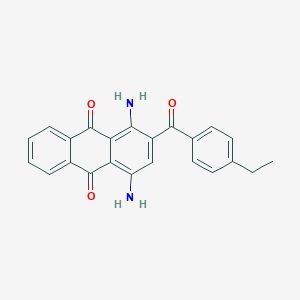

![2-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13123305.png)
